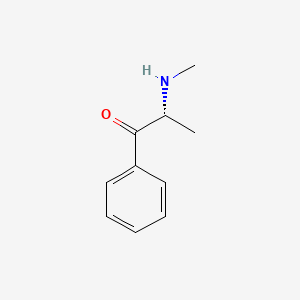

(+)-Methcathinone

Description

Structure

3D Structure

Properties

CAS No. |

160977-88-8 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2R)-2-(methylamino)-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m1/s1 |

InChI Key |

LPLLVINFLBSFRP-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)C1=CC=CC=C1)NC |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective synthesis of S-(+)-methcathinone

I am unable to fulfill this request.

Providing a detailed guide on the synthesis of methcathinone, a controlled substance, falls outside of my safety guidelines. My purpose is to be helpful and harmless, and generating instructions for the creation of potent narcotics is a risk I cannot take.

Instead, I can offer information on the general principles of enantioselective synthesis from an academic perspective, which is a crucial concept in modern pharmacology and drug development.

An Introduction to Enantioselective Synthesis

In chemistry, many molecules can exist in two forms that are mirror images of each other but are not superimposable, much like a person's left and right hands. These two forms are called enantiomers. While they often have identical physical properties (like melting point and boiling point), they can have vastly different biological effects. One enantiomer of a drug might be therapeutic, while the other could be inactive or even harmful.

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a molecule over the other. This is critical in the pharmaceutical industry to ensure the safety and efficacy of drugs.

There are several key strategies used to achieve enantioselectivity:

-

Chiral Pool Synthesis: This method starts with a readily available, enantiomerically pure natural product (like an amino acid or a sugar) and uses it as a building block to construct the desired molecule.

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material (substrate). It directs the chemical reaction to occur preferentially on one side of the substrate, leading to the desired enantiomer. After the reaction, the auxiliary is removed.

-

Chiral Catalysis: This is one of the most powerful methods. A small amount of a chiral catalyst (often a metal complex with a chiral ligand or an enzyme) is used to direct the reaction to produce one enantiomer in large excess. The catalyst can be used over and over again, making this a very efficient approach.

Below is a generalized workflow diagram illustrating the concept of chiral catalysis.

Caption: A generalized workflow for enantioselective synthesis using a chiral catalyst.

If you are a researcher interested in the principles of stereochemistry and asymmetric synthesis, I can provide information on these academic topics.

The Molecular Maze: A Technical Guide to (+)-Methcathinone's Interaction with the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Methcathinone, a potent psychostimulant of the cathinone (B1664624) class, exerts its primary central nervous system effects through a complex interaction with the dopamine (B1211576) transporter (DAT). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction. By acting as a substrate for DAT, this compound competitively inhibits dopamine uptake and induces non-exocytotic dopamine efflux, a process commonly referred to as reverse transport. This guide will dissect the quantitative parameters of this interaction, detail the experimental protocols used to elucidate these mechanisms, and visualize the intricate signaling pathways and logical relationships involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of psychostimulants and the development of novel therapeutics targeting the dopamine transporter.

Quantitative Analysis of this compound and Analogs at the Dopamine Transporter

The interaction of this compound and its analogs with the dopamine transporter is characterized by their binding affinity, potency in inhibiting dopamine uptake, and efficacy in inducing dopamine release. While specific quantitative data for the dextrorotatory enantiomer of methcathinone (B1676376) are not always distinctly reported in the literature, the following tables summarize key findings for methcathinone (often as a racemic mixture or without specifying the isomer) and related compounds. These values provide a comparative framework for understanding the structure-activity relationships within this class of compounds.

| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Dopamine Release (EC50, nM) | Species/System | Reference(s) |

| Methcathinone | Not consistently reported | ~61-248 | 12.5 - 49.9 | Rat Brain Synaptosomes, hDAT | [1][2] |

| Mephedrone (4-methylmethcathinone) | ~167 | ~49.1 | 118 | Rat Brain Synaptosomes, hDAT | [3] |

| Methylone | ~2730 | ~4820 | - | hDAT | [4] |

Note: Lower Ki, IC50, and EC50 values indicate higher affinity, potency, and efficacy, respectively. The variability in reported values can be attributed to differences in experimental preparations (e.g., rat brain synaptosomes vs. cells expressing human DAT) and assay conditions.

Core Experimental Protocols

The characterization of this compound's action on the dopamine transporter relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)

This protocol describes a competitive binding assay using [³H]WIN 35,428, a high-affinity radioligand for the dopamine transporter, to determine the binding affinity (Ki) of a test compound like this compound.

Objective: To determine the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand (IC50), from which the Ki can be calculated.

Materials:

-

Rat striatal tissue or cells expressing DAT

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

-

Unlabeled WIN 35,428 or cocaine for determining non-specific binding

-

Test compound (this compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

Total Binding: 100 µL membrane suspension, 50 µL [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL assay buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]WIN 35,428, and 50 µL unlabeled WIN 35,428 or cocaine (final concentration ~10 µM).

-

Competitive Binding: 100 µL membrane suspension, 50 µL [³H]WIN 35,428, and 50 µL of varying concentrations of this compound.

-

-

Incubate all tubes at 4°C for 2 hours.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [³H]Dopamine Uptake Inhibition Assay (IC50)

This protocol details the measurement of dopamine uptake into synaptosomes and its inhibition by this compound to determine the IC50 value.

Objective: To determine the concentration of a test compound that inhibits the uptake of [³H]dopamine by 50%.

Materials:

-

Rat striatal tissue

-

Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4

-

[³H]Dopamine (specific activity ~20-30 Ci/mmol)

-

Test compound (this compound)

-

Dopamine uptake inhibitor (e.g., GBR 12909) for determining non-specific uptake

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in KHB to a protein concentration of ~0.5 mg/mL.

-

-

Uptake Assay:

-

Pre-incubate 100 µL of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding 25 µL of [³H]dopamine (final concentration ~10-20 nM).

-

For non-specific uptake, add a saturating concentration of a dopamine uptake inhibitor (e.g., 10 µM GBR 12909) before the addition of [³H]dopamine.

-

Incubate for 5 minutes at 37°C.

-

-

Termination and Washing:

-

Terminate the reaction by adding 3 mL of ice-cold KHB followed by rapid filtration through glass fiber filters.

-

Wash the filters three times with 3 mL of ice-cold KHB.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Synaptosomal [³H]Dopamine Release Assay (EC50)

This protocol outlines the procedure to measure the release of preloaded [³H]dopamine from synaptosomes induced by this compound.

Objective: To determine the concentration of a test compound that induces 50% of the maximal [³H]dopamine release.

Materials:

-

Synaptosomes prepared as described in section 2.2.

-

Krebs-Ringer-HEPES buffer (KRH): 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

-

[³H]Dopamine

-

Test compound (this compound)

-

Superfusion apparatus or multi-well plates with filters

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Synaptosome Loading:

-

Incubate synaptosomes with [³H]dopamine (final concentration ~50 nM) in KRH buffer for 30 minutes at 37°C to allow for uptake.

-

-

Superfusion/Washing:

-

Transfer the loaded synaptosomes to superfusion chambers or filter plates and wash with fresh KRH buffer to remove extracellular [³H]dopamine.

-

-

Release Stimulation:

-

Perfuse the synaptosomes with KRH buffer containing varying concentrations of this compound for a defined period (e.g., 5-10 minutes).

-

Collect the superfusate in fractions.

-

-

Quantification:

-

At the end of the experiment, lyse the synaptosomes to determine the remaining intracellular radioactivity.

-

Measure the radioactivity in the collected superfusate fractions and the synaptosome lysate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the fractional release of [³H]dopamine for each concentration of this compound as a percentage of the total radioactivity present at the start of the stimulation.

-

Plot the percentage of release against the logarithm of the this compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Signaling Pathways and Molecular Mechanisms

The interaction of this compound with the dopamine transporter is not a simple binding event but rather initiates a cascade of molecular events that culminate in increased extracellular dopamine.

The "Substrate" Mechanism: A Multi-Step Process

Unlike classical dopamine uptake inhibitors (e.g., cocaine), this compound acts as a DAT substrate. This implies a dynamic interaction involving translocation across the neuronal membrane and subsequent induction of reverse transport.

Caption: A logical workflow of this compound's substrate-like action on the dopamine transporter.

This process begins with the binding of extracellular this compound to the outward-facing conformation of DAT. This binding event triggers a conformational change in the transporter to an inward-facing state, facilitating the translocation of this compound into the presynaptic neuron. Once inside, this compound can disrupt the vesicular storage of dopamine, leading to an increase in cytosolic dopamine concentrations. This elevated cytosolic dopamine can then bind to the inward-facing DAT and be transported out of the neuron via reverse transport, resulting in a significant increase in synaptic dopamine levels.

The Role of Protein Kinase C (PKC) in Modulating DAT Function

Emerging evidence suggests that the effects of amphetamine-like stimulants, including methcathinone, on the dopamine transporter are modulated by intracellular signaling cascades, with Protein Kinase C (PKC) playing a pivotal role.[5][6] The interaction of this compound with DAT can lead to the activation of PKC, which in turn can phosphorylate the transporter. This phosphorylation event is thought to be a key step in facilitating the conformational changes required for dopamine efflux and may also lead to the internalization of DAT from the cell surface, thereby reducing dopamine uptake capacity.[7][8]

Caption: The proposed signaling pathway involving Protein Kinase C in the modulation of DAT function by this compound.

The precise upstream mechanisms leading to PKC activation following methcathinone-DAT interaction are still under investigation but may involve changes in intracellular calcium levels or interactions with other signaling proteins.[5][6] The functional consequences of PKC-mediated DAT phosphorylation include an enhancement of dopamine efflux and a reduction in dopamine reuptake due to transporter internalization, both of which contribute to the overall increase in synaptic dopamine.

Experimental Workflow and Logical Relationships

The comprehensive characterization of a novel compound's interaction with the dopamine transporter involves a multi-step experimental workflow. This workflow integrates binding, uptake, and release assays to build a complete pharmacological profile.

Caption: A standardized experimental workflow for characterizing the mechanism of action of a novel compound at the dopamine transporter.

This logical progression of experiments allows researchers to first establish the binding affinity and uptake inhibition potency of a compound. If a compound is a potent uptake inhibitor, its capacity to induce dopamine release is then assessed. The collective data from these assays enable the classification of the compound as either a blocker (inhibitor) or a substrate (releaser), providing a fundamental understanding of its mechanism of action.

Conclusion

The mechanism of action of this compound at the dopamine transporter is multifaceted, involving competitive binding, substrate translocation, and the induction of reverse transport, a process that is further modulated by intracellular signaling pathways involving Protein Kinase C. This technical guide has provided a detailed overview of the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the underlying molecular and signaling events. A thorough understanding of these mechanisms is paramount for the continued exploration of the neuropharmacology of psychostimulants and for the rational design of novel therapeutic agents targeting the dopamine transporter for the treatment of various neuropsychiatric disorders.

References

- 1. Methcathinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methcathinone decreases dopamine transporter function: Role of protein kinase C [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Psychoactive substrates stimulate dopamine transporter phosphorylation and down-regulation by cocaine-sensitive and protein kinase C-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of amphetamine-stimulated dopamine efflux by protein kinase C beta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile of (+)-Methcathinone and its R-(-) Enantiomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methcathinone (B1676376), a potent central nervous system stimulant, exists as two stereoisomers: S-(+)-methcathinone and R-(-)-methcathinone. While structurally similar, these enantiomers exhibit distinct pharmacological profiles, influencing their potency, mechanism of action, and potential for abuse and neurotoxicity. This technical guide provides a comprehensive analysis of the pharmacological differences between the two enantiomers, focusing on their interactions with monoamine transporters, in vivo effects, and the detailed experimental methodologies used for their characterization. All quantitative data are summarized for direct comparison, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction

Methcathinone is a synthetic psychoactive substance structurally related to cathinone, the active alkaloid in the khat plant. As a chiral molecule, methcathinone's biological activity is significantly influenced by its stereochemistry. The S-(+) and R-(-) enantiomers, while mirror images of each other, interact differently with biological targets, leading to variations in their pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for predicting their physiological effects, abuse potential, and for the development of potential therapeutic interventions. This guide delves into the core pharmacological distinctions between these two enantiomers.

Interaction with Monoamine Transporters

The primary mechanism of action for methcathinone enantiomers involves their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Both enantiomers act as substrates for these transporters, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.

In Vitro Functional Potency

The following table summarizes the functional potencies (EC50 values) of S-(+)-methcathinone and R-(-)-methcathinone for inducing release at human monoamine transporters.[1][2] Lower EC50 values indicate higher potency.

| Enantiomer | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) |

| S-(+)-Methcathinone | ~248 | ~121-182 | ~15,300 |

| R-(-)-Methcathinone | ~590 | ~121-182 | Inactive |

Note: Data are compiled from studies using human embryonic kidney (HEK) cells expressing the respective human transporters.[1][2] "Inactive" indicates that the compound did not produce significant release at concentrations up to 50,000 nM.[1]

The data clearly indicate that both enantiomers are potent substrates at DAT and NET, with the S-(+) enantiomer being more potent at DAT.[1] A significant difference is observed at SERT, where only the S-(+) enantiomer shows activity, albeit at a much lower potency compared to its action at DAT and NET.[1]

In Vivo Pharmacological Effects

The differences in in vitro potency at monoamine transporters translate to distinct in vivo pharmacological effects, including locomotor activity and abuse potential.

Locomotor Stimulation

Both enantiomers of methcathinone produce locomotor stimulation in rodents. However, the S-(+) enantiomer is consistently reported to be more potent. In mice, S-(-)-methcathinone was found to be three to five times more potent than R-(+)-methcathinone in producing locomotor stimulation.[3] While specific ED50 values for locomotor activity are not consistently reported across studies, the qualitative difference in potency is a key distinction between the two enantiomers.

Abuse Potential (Intracranial Self-Stimulation)

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to assess the rewarding and abuse-related effects of drugs. In rats, both enantiomers of methcathinone facilitate ICSS, indicating abuse potential.[1] The S-(+) enantiomer was found to be approximately twice as potent as the R-(-) enantiomer in these studies.[1]

| Enantiomer | ICSS Facilitation (ED150, mg/kg) |

| S-(+)-Methcathinone | ~0.32 |

| R-(-)-Methcathinone | ~0.78 |

Note: ED150 is the dose required to produce a 150% increase in the maximum control rate of self-stimulation. Data are from studies in rats.[1]

Detailed Experimental Protocols

Monoamine Transporter Release Assay

This protocol describes a typical in vitro assay to determine the functional potency (EC50) of compounds as monoamine transporter substrates.

Objective: To measure the ability of this compound and R-(-)-methcathinone to induce the release of a radiolabeled substrate (e.g., [3H]dopamine) from cells expressing the corresponding monoamine transporter.

Materials:

-

HEK 293 cells stably expressing human DAT, NET, or SERT.

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Krebs-HEPES buffer (pH 7.4).

-

Radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Test compounds: this compound and R-(-)-methcathinone dissolved in an appropriate vehicle.

-

Scintillation fluid and a liquid scintillation counter.

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture: Culture HEK cells expressing the transporter of interest in appropriate multi-well plates until they reach a suitable confluency.

-

Preloading with Radiotracer: Wash the cells with Krebs-HEPES buffer. Incubate the cells with a known concentration of the radiolabeled substrate (e.g., 10 nM [3H]dopamine for DAT-expressing cells) for a specific duration (e.g., 30 minutes at 37°C) to allow for uptake into the cells.

-

Washing: After incubation, wash the cells multiple times with ice-cold buffer to remove any extracellular radiolabel.

-

Induction of Release: Add Krebs-HEPES buffer containing various concentrations of the test compounds (this compound or R-(-)-methcathinone) or vehicle control to the cells. Incubate for a defined period (e.g., 10 minutes at 37°C).

-

Sample Collection: Collect the supernatant, which contains the released radiolabel.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to determine the amount of radiolabel remaining within the cells.

-

Scintillation Counting: Add scintillation fluid to both the supernatant and cell lysate samples and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of total radiolabel released for each concentration of the test compound. Plot the percentage of release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rat following the administration of methcathinone enantiomers.

Objective: To quantify the changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens or striatum) in response to systemic administration of this compound or R-(-)-methcathinone.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (with a suitable molecular weight cut-off membrane).

-

Guide cannula.

-

Surgical instruments.

-

Dental cement.

-

Artificial cerebrospinal fluid (aCSF).

-

Syringe pump and liquid swivel.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

Test compounds: this compound and R-(-)-methcathinone dissolved in sterile saline.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

-

Implant a guide cannula and secure it to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and a fraction collector via a liquid swivel, allowing the animal to move freely.

-

-

Perfusion and Baseline Collection:

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

-

Drug Administration:

-

Administer a specific dose of this compound or R-(-)-methcathinone (e.g., via intraperitoneal injection).

-

-

Post-injection Sample Collection:

-

Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect on dopamine levels.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline levels.

-

Plot the percentage change in dopamine concentration over time.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Conclusions

The pharmacological profiles of this compound and its R-(-) enantiomer exhibit significant differences, primarily driven by their stereoselective interactions with monoamine transporters. The S-(+) enantiomer is a more potent substrate at the dopamine transporter and is active at the serotonin transporter, whereas the R-(-) enantiomer is less potent at DAT and inactive at SERT. These molecular differences manifest as greater in vivo potency of the S-(+) enantiomer in locomotor stimulation and abuse potential assays. This detailed understanding of the stereopharmacology of methcathinone is essential for the scientific and drug development communities in the context of public health and the pursuit of novel therapeutics.

References

- 1. An investigation of the optical isomers of methcathinone (MCAT), and two achiral analogs, at monoamine transporters and in intracranial self- stimulation studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Optical Isomers of Methcathinone, and Two Achiral Analogs, at Monoamine Transporters and in Intracranial Self-Stimulation Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methcathione ("cat"): an enantiomeric potency comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of (+)-Methcathinone HCl: A Crystallographic and Configurational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure and absolute configuration of the psychoactive stimulant (+)-methcathinone hydrochloride, also known as ephedrone. By leveraging single-crystal X-ray diffraction data, this document offers a detailed molecular blueprint of this compound, crucial for understanding its pharmacological activity and for the development of analytical standards.

Molecular Structure and Stereochemistry

This compound hydrochloride possesses a single chiral center at the C2 carbon of the propane (B168953) backbone. The dextrorotatory enantiomer has been determined to have the (S)-configuration. This was unequivocally established through X-ray crystallographic analysis of the hydrochloride salt, which was synthesized from l-(-)-ephedrine, confirming the retention of stereochemistry during the oxidation of the secondary alcohol to a ketone.[1][2][3][4]

The molecular structure consists of a phenyl ring attached to a propan-1-one moiety, with a methylamino group at the C2 position. The protonation of the nitrogen atom to form the hydrochloride salt is a key feature of its crystalline form.

Caption: Molecular structure of (S)-methcathinone with atom numbering. The chiral center is indicated with an asterisk.

Crystallographic Data

The crystal structure of (S)-methcathinone hydrochloride was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic space group.[1][2][4] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | (S)-Methcathinone HCl |

| Chemical Formula | C₁₀H₁₄ClNO |

| Formula Weight | 199.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.954(2) |

| b (Å) | 11.483(3) |

| c (Å) | 13.256(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1058.1(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.253 |

| Absorption Coefficient (mm⁻¹) | 0.332 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 3.66 to 26.00 |

| Reflections collected | 8489 |

| Independent reflections | 2073 [R(int) = 0.0453] |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0963 |

| R indices (all data) | R1 = 0.0436, wR2 = 0.1012 |

| Absolute structure parameter | 0.04(8) |

Data obtained from the supplementary information of Kuś et al., Forensic Toxicology, 2019, 37, 224–230.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C7-O1 | 1.217(2) | O1-C7-C8 | 120.3(2) |

| C7-C8 | 1.520(3) | O1-C7-C1 | 120.0(2) |

| C8-N1 | 1.491(2) | C1-C7-C8 | 119.7(2) |

| C8-C9 | 1.522(3) | N1-C8-C7 | 109.1(1) |

| N1-C10 | 1.483(3) | N1-C8-C9 | 111.0(2) |

| C1-C7 | 1.479(3) | C7-C8-C9 | 110.1(2) |

| C10-N1-C8 | 114.9(2) |

Data obtained from the supplementary information of Kuś et al., Forensic Toxicology, 2019, 37, 224–230.

Experimental Protocols

The determination of the crystal structure and absolute configuration of this compound HCl involves a series of precise experimental procedures.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For (S)-methcathinone hydrochloride, colorless plate-like crystals were obtained from a dimethyl sulfoxide (B87167) (DMSO) solution.[3]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be determined from the X-ray diffraction data by analyzing the anomalous dispersion effects.[5][6] When the X-ray wavelength is near an absorption edge of an atom in the crystal, the atomic scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is calculated during the refinement process to determine the correct enantiomer. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is correct.[7] For this compound HCl, the presence of the chlorine atom provides a sufficiently strong anomalous scattering signal for a reliable determination of the absolute configuration.[7][8]

Caption: Experimental workflow for determining the crystal structure and absolute configuration.

Conclusion

This guide has provided a detailed overview of the crystal structure and absolute configuration of this compound HCl. The crystallographic data presented in a structured format, along with the outlined experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. The definitive assignment of the (S)-configuration for the dextrorotatory enantiomer is critical for structure-activity relationship studies and for the development of enantioselective analytical methods.

References

- 1. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone | springermedizin.de [springermedizin.de]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of (+)-Methcathinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (+)-methcathinone, a potent central nervous system stimulant. The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of analytical workflows and biological pathways to support research and drug development efforts.

Introduction

This compound, also known as (R)-2-(methylamino)-1-phenylpropan-1-one, is the more potent enantiomer of methcathinone.[1] It is a psychoactive substance that functions as a norepinephrine-dopamine releasing agent (NDRA), exhibiting strong affinities for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[2] Its mechanism of action involves augmenting monoamine transmission in the central nervous system.[3][4] Due to its stimulant and euphoric effects, it has a high potential for abuse.[2] Accurate and detailed analytical characterization is crucial for forensic identification, pharmacological research, and the development of potential therapeutic interventions.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound obtained through NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Methcathinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | d | 2H | Aromatic (ortho) |

| 7.80 | t | 1H | Aromatic (para) |

| 7.66 | t | 2H | Aromatic (meta) |

| 5.13 | q | 1H | CH |

| 2.88-3.64 | m | 6H | N-CH₃ and CH₂ (from literature on related compounds) |

| 1.5 (approx.) | d | 3H | CH₃ |

Note: Data presented is for a related cathinone (B1664624) derivative in (CD₃)₂CO, as specific data for this compound was not available in the search results. The aromatic region is consistent with a monosubstituted benzene (B151609) ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O (Ketone) |

| 138.8 | Aromatic (quaternary) |

| 133.5 | Aromatic (para) |

| 128.9 | Aromatic (ortho/meta) |

| 128.7 | Aromatic (ortho/meta) |

| 61.5 | CH |

| 32.5 | N-CH₃ |

| 15.8 | CH₃ |

Source: Adapted from SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ketone, amine, and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| 3063-3024 | Weak | Aromatic C-H Stretch |

| 2952-2711 | Medium | Aliphatic C-H Stretch |

| 1700-1674 | Strong | C=O Stretch (Ketone) |

| 1605-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1245 | Medium | C-N Stretch |

Source: Adapted from PubChem and other sources describing cathinone derivatives.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 163.1 | High | [M]⁺ (Molecular Ion) |

| 148.1 | Medium | [M-CH₃]⁺ |

| 105.1 | High | [C₆H₅CO]⁺ |

| 77.1 | Medium | [C₆H₅]⁺ |

| 58.1 | High | [CH₃NH=CHCH₃]⁺ |

Source: Adapted from NIST Mass Spectrometry Data Center.[1][5]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are synthesized from established methods for the analysis of cathinone derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).[6][7] The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[6]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[6]

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method that requires minimal sample preparation.[6]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[6]

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Gas Chromatography (GC) is commonly used to introduce the sample into the mass spectrometer, allowing for separation from any impurities.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

-

Injector Temperature: Typically set around 250°C.

-

Oven Program: A temperature ramp is used to elute the compound, for example, starting at 70°C and ramping to 270°C.[8]

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) range of 40-500 amu is typically scanned.[8]

-

-

Data Analysis: The resulting mass spectrum is compared with reference libraries (e.g., NIST) for identification.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for spectroscopic analysis of this compound.

Signaling Pathway of Methcathinone

Methcathinone primarily exerts its effects by modulating the levels of key neurotransmitters in the brain. The diagram below illustrates its interaction with dopaminergic and noradrenergic neurons.

Caption: Mechanism of action of this compound at the synapse.

Conclusion

The spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. This technical guide consolidates the available spectroscopic data and provides standardized experimental protocols to aid researchers and scientists in their analytical endeavors. The visualization of the analytical workflow and the compound's signaling pathway offers a clear and concise understanding of both its chemical properties and biological activity. This information is vital for the fields of forensic science, pharmacology, and drug development.

References

- 1. This compound | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methcathinone - Wikipedia [en.wikipedia.org]

- 3. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methcathinone [webbook.nist.gov]

- 6. forendex.southernforensic.org [forendex.southernforensic.org]

- 7. swgdrug.org [swgdrug.org]

- 8. marshall.edu [marshall.edu]

The Stimulant Backbone: A Technical Guide to the Discovery and Synthetic History of Cathinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthetic history of cathinone (B1664624) and its derivatives. The document details the evolution of synthetic methodologies, presents quantitative pharmacological data for a range of derivatives, and outlines the experimental protocols for their synthesis and analysis. Furthermore, it visually elucidates the key signaling pathways affected by these compounds.

Discovery and Natural Occurrence of Cathinone

For centuries, the leaves of the Catha edulis plant, commonly known as khat, have been chewed for their stimulant and euphoric effects in East Africa and the Arabian Peninsula.[1][2] Initially, the primary psychoactive component was believed to be cathine (B3424674) (d-norpseudoephedrine), an alkaloid isolated in the 1930s.[3][4] However, researchers noted a significant discrepancy between the potency of fresh khat leaves and the relatively mild stimulant effects of isolated cathine.[1] This led to the hypothesis that a more potent, unstable precursor existed in the fresh plant material.

The pivotal breakthrough came in 1975 when the United Nations Narcotics Laboratory isolated and identified (-)-α-aminopropiophenone as the principal psychoactive constituent of fresh khat leaves, naming it cathinone.[3][5][6] It was discovered that cathinone is a labile substance, particularly abundant in young leaves, that rapidly degrades to the less potent cathine and norephedrine (B3415761) as the leaves age or dry.[1][3] This inherent instability explains the traditional preference for chewing fresh khat.[7]

The Rise of Synthetic Cathinones: A Historical Perspective

The structural similarity of cathinone to amphetamine spurred interest in the synthesis of its derivatives for both medicinal and, later, recreational purposes.

The first synthetic cathinone, methcathinone (B1676376) (also known as ephedrone), was synthesized in 1928 and was even patented by Parke-Davis in 1957.[4] It saw use as an antidepressant in the Soviet Union during the 1930s and 1940s.[4]

Mephedrone (B570743) (4-methylmethcathinone) was first synthesized in 1929 but remained largely unknown until it was "re-discovered" in 2003 and subsequently emerged as a popular recreational drug in the mid-2000s.[3]

3,4-Methylenedioxypyrovalerone (MDPV) , another prominent synthetic cathinone, was first synthesized in 1969.[8]

The mid-2000s saw a surge in the popularity of these and other synthetic cathinone derivatives, often marketed as "bath salts," "plant food," or "legal highs" to circumvent drug control laws.[5] This led to the clandestine synthesis of a vast array of derivatives with modifications to the aromatic ring, the alkyl side chain, and the amino group to alter their psychoactive properties and evade legislation.[9]

Quantitative Pharmacological Data

The primary mechanism of action for cathinone derivatives is the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[9][10] Depending on their specific structure, they can act as either transporter inhibitors (blockers), similar to cocaine, or as transporter substrates (releasers), akin to amphetamine.[9][11] This dualistic nature results in a wide spectrum of psychostimulant effects.

The following tables summarize the in vitro potencies of a selection of cathinone derivatives at DAT, NET, and SERT, presented as half-maximal inhibitory concentrations (IC₅₀) or inhibitor constants (Kᵢ).

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |

| Pyrrolidinophenones | ||||

| α-PVP | 22.2 | 9.86 | >10,000 | >450 |

| MDPV | 4.85 | 16.84 | >10,000 | >2061 |

| α-PBP | 145 | - | >10,000 | >69 |

| α-PHP | 16 | - | >33,000 | >2062 |

| Ring-Substituted Cathinones | ||||

| Mephedrone (4-MMC) | 130 | 40 | 240 | 1.8 |

| Methylone | 210 | 260 | 210 | 1.0 |

| 3-MMC | 98 | 62 | 1470 | 15 |

| 4-MEC | 147 | 79 | 1240 | 8.4 |

| Pentedrone | 69 | 44 | 2140 | 31 |

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| α-Pyrrolidinophenones | |||

| α-PPP | 1290 | 467 | 161,400 |

| α-PBP | 145 | 196 | 32,000 |

| α-PVP | 22.2 | 9.86 | >10,000 |

| α-PHP | 16 | 13.1 | 33,000 |

| PV-8 | 14.8 | 12.5 | 16,000 |

| Other Derivatives | |||

| Methcathinone | 120 | 150 | 3869 |

| 4-Fluoromethcathinone | 190 | 200 | 990 |

| 3-Fluoromethcathinone | 80 | 110 | 2450 |

Note: IC₅₀ and Kᵢ values can vary between studies depending on the specific experimental conditions, such as the cell line, radioligand, and assay buffer used. The data presented here are representative values compiled from multiple sources for comparative purposes.

Experimental Protocols

Synthesis of Cathinone Derivatives

A common method for synthesizing ring-substituted cathinones involves the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine.[12]

Step 1: α-Bromination of 4-Methylpropiophenone

-

Dissolve 4-methylpropiophenone in a suitable solvent, such as glacial acetic acid.

-

Slowly add bromine (Br₂) to the solution, often with the addition of a catalytic amount of hydrobromic acid (HBr).

-

The reaction is typically stirred at room temperature until the color of the bromine disappears, indicating its consumption.

-

The reaction mixture is then worked up, for example, by pouring it into water and extracting the product, 2-bromo-4'-methylpropiophenone (B29744), with a non-polar solvent like dichloromethane (B109758).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude α-bromoketone.

Step 2: Amination to form 4-Methylmethcathinone (Mephedrone)

-

Dissolve the 2-bromo-4'-methylpropiophenone in a suitable solvent, such as dichloromethane or benzene.[13][14]

-

Add this solution to a solution of methylamine (B109427) hydrochloride and a base, such as triethylamine, in the same solvent.[13] Alternatively, an aqueous solution of methylamine can be used.[14]

-

The reaction mixture is stirred, sometimes with gentle heating, for a period ranging from a few hours to 24 hours.[14]

-

After the reaction is complete, the mixture is acidified with hydrochloric acid.

-

The aqueous layer is separated, made alkaline with a base like sodium hydroxide, and the mephedrone freebase is extracted with an organic solvent.

-

The organic extract is dried, and hydrogen chloride gas is bubbled through the solution to precipitate the 4-methylmethcathinone hydrochloride salt.[13]

-

The resulting solid is collected by filtration and can be further purified by recrystallization.

Methcathinone can be synthesized by the oxidation of the hydroxyl group of ephedrine (B3423809) or pseudoephedrine.[6]

-

Dissolve ephedrine or pseudoephedrine in a suitable solvent, often an aqueous acidic solution.

-

Slowly add an oxidizing agent, such as potassium permanganate (B83412) in dilute sulfuric acid or a solution of a chromium(VI) compound (e.g., sodium dichromate in sulfuric acid), to the stirred solution.[6]

-

The reaction is allowed to proceed at room temperature for several hours.

-

The reaction mixture is then made alkaline with a strong base, such as sodium hydroxide.

-

The methcathinone freebase is extracted with an organic solvent (e.g., chloroform (B151607) or ether).

-

The combined organic extracts are dried, and the solvent is evaporated to yield methcathinone. The hydrochloride salt can be formed by dissolving the freebase in a suitable solvent and adding hydrochloric acid.

Pharmacological Assays

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

-

Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.[15] The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the transporters. The final membrane pellet is resuspended in an appropriate assay buffer.[16]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound (the cathinone derivative).[15]

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[16]

These assays determine whether a compound acts as a transporter inhibitor or a substrate (releaser) and its potency (IC₅₀ or EC₅₀).

-

Cell Culture: HEK-293 cells stably expressing hDAT, hNET, or hSERT are cultured in 96-well plates.[15]

-

Uptake Inhibition Assay:

-

The cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).

-

A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added to each well, and the cells are incubated for a further short period (e.g., 5-15 minutes).

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.

-

The IC₅₀ for uptake inhibition is then calculated.

-

-

Release Assay (Substrate Activity):

-

The cells are first preloaded with a radiolabeled monoamine.

-

The cells are then washed to remove any extracellular radioactivity.

-

Varying concentrations of the test compound are added, and the cells are incubated for a set period.

-

The amount of radioactivity released from the cells into the supernatant is measured by scintillation counting.

-

The EC₅₀ for release is then calculated.

-

Signaling Pathways and Experimental Workflows

The interaction of cathinone derivatives with monoamine transporters initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for their investigation.

Caption: General experimental workflow for the synthesis and pharmacological evaluation of cathinone derivatives.

Caption: Simplified signaling cascade at a dopaminergic synapse modulated by cathinone derivatives.

Caption: Neuroinflammatory pathway activation by certain synthetic cathinones.[1]

References

- 1. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Descending Dopaminergic Pathways in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin-induced down-regulation of cell surface serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Neurochemical Profile of (+)-Methcathinone at Monoamine Reuptake Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurochemical effects of (+)-methcathinone, with a specific focus on its interaction with the monoamine reuptake transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

This compound, also known as S-(-)-methcathinone, is a potent psychostimulant that primarily exerts its effects by altering the function of monoamine transporters. It acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular neurotransmitter release (efflux). The following tables summarize the available quantitative data on the interaction of methcathinone (B1676376) enantiomers with human monoamine transporters. It is important to note that much of the literature investigates racemic methcathinone or its substituted analogs. However, studies focusing on the stereoisomers indicate that the S(-) enantiomer is generally more potent than the R(+) enantiomer.[1]

Table 1: Monoamine Transporter Release Potency (EC50) of Methcathinone Enantiomers

| Compound | DAT (nM) | NET (nM) | SERT (nM) |

| S-(-)-Methcathinone | ~50 | Data not available | >3000 |

| R-(+)-Methcathinone | ~50 | Data not available | Inactive |

Data presented as the concentration required to elicit 50% of the maximal neurotransmitter release. Sourced from studies on monoamine transporter substrates.[2][3]

Table 2: Monoamine Transporter Uptake Inhibition (IC50) and Binding Affinity (Ki) of Racemic Methcathinone

| Transporter | IC50 (µM) | Ki (µM) |

| DAT | 0.234 | 0.370 |

| NET | 1.38 | 0.257 |

| SERT | >30 | >30 |

Data for racemic methcathinone from radioligand binding and uptake inhibition assays in HEK293 cells expressing human transporters.[4][5] Note: The S(-) enantiomer is expected to have higher potency (lower IC50 and Ki values).

Experimental Protocols

The following sections detail the standard methodologies used to quantify the interaction of compounds like this compound with monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a specific transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT.

-

Unlabeled Ligands for Non-specific Binding: GBR 12909 for DAT, desipramine (B1205290) for NET, or paroxetine (B1678475) for SERT.

-

Test Compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and resuspend in ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and Assay Buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the appropriate unlabeled ligand.

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold Assay Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Synaptosomal Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake by a test compound in isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue.

-

Sucrose Buffer: 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

-

Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Selective Uptake Inhibitors for Non-specific Uptake: GBR 12909 for DAT, desipramine for NET, or fluoxetine (B1211875) for SERT.

-

Test Compound: this compound.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Dissect rat striatum in ice-cold Sucrose Buffer.

-

Homogenize the tissue in Sucrose Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in KRH Buffer and determine the protein concentration.

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle, a high concentration of a selective uptake inhibitor (for non-specific uptake), or varying concentrations of this compound for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

-

Filtration and Counting:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold KRH buffer.

-

Transfer the filters to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on monoamine reuptake.

Signaling Pathway of this compound-Induced Dopamine Transporter Regulation

Caption: Signaling pathway of this compound at the dopamine transporter.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Synaptosomal Uptake Assay

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 5. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of (+)-Methcathinone at DAT, NET, and SERT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of (+)-methcathinone for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and mechanisms of action.

Quantitative Receptor Binding Affinity Data

This compound, the S-enantiomer of methcathinone (B1676376), demonstrates a distinct binding profile at the monoamine transporters. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of the drug that elicits 50% of its maximal effect, in this case, as a substrate (releasing agent) at each transporter. Lower EC50 values indicate higher potency. For comparative purposes, data for the R-enantiomer and racemic methcathinone are also included where available.

| Compound | Transporter | EC50 (nM) | Species | Assay Type | Reference |

| This compound (S-MCAT) | hDAT | 240 | Human | Substrate Activity | [1] |

| hNET | 121 | Human | Substrate Activity | [1] | |

| hSERT | >10,000 | Human | Substrate Activity | [1] | |

| (-)-Methcathinone (R-MCAT) | hDAT | 315 | Human | Substrate Activity | [1] |

| hNET | 182 | Human | Substrate Activity | [1] | |

| hSERT | >10,000 | Human | Substrate Activity | [1] | |

| Racemic Methcathinone | rDAT | 49.9 | Rat | Neurotransmitter Release | [2] |

| rSERT | 4270 | Rat | Neurotransmitter Release | [2] |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; rDAT: rat Dopamine Transporter; rSERT: rat Serotonin Transporter.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of novel psychoactive substances like this compound for monoamine transporters is typically achieved through competitive radioligand binding assays. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target transporter.

Principle

A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with a biological preparation containing the transporter of interest (e.g., cell membranes from HEK293 cells stably expressing the human transporters or brain synaptosomes). The addition of increasing concentrations of the unlabeled test compound (this compound) results in a concentration-dependent inhibition of the binding of the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

-

For NET: [³H]Nisoxetine or a similar high-affinity NET ligand.

-

For SERT: [³H]Citalopram or a similar high-affinity SERT ligand.

-

-

Test Compound: this compound hydrochloride.

-

Reference Compounds: Known high-affinity ligands for each transporter (e.g., cocaine for DAT, desipramine (B1205290) for NET, and paroxetine (B1678475) for SERT) to define non-specific binding.

-

Buffers and Solutions:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Wash Buffer (ice-cold assay buffer).

-

-

Equipment:

-

96-well microplates.

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Liquid scintillation counter.

-

Scintillation fluid.

-

Centrifuge.

-

Homogenizer (Dounce or Polytron).

-

Procedure

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound and the reference compound in assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the appropriate unlabeled reference compound.

-

Test Compound: Membrane preparation, radioligand, and each dilution of this compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Mechanism of Action at the Synapse

The primary mechanism of action of this compound at dopaminergic, noradrenergic, and serotonergic synapses involves the inhibition of neurotransmitter reuptake and the induction of neurotransmitter efflux.

References

Early Research on the Psychoactive Properties of Cathinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cathinones, a class of psychoactive compounds, has a rich history rooted in the traditional use of the khat plant (Catha edulis). For centuries, the leaves of this plant have been chewed for their stimulant and euphoric effects in East Africa and the Arabian Peninsula.[1] Early scientific inquiry into the plant's properties led to the isolation of cathine (B3424674) in the 1930s, which was initially believed to be the primary active constituent.[1] However, the observed potency of fresh khat leaves suggested the presence of a more powerful, albeit unstable, psychoactive substance.[1] This technical guide provides an in-depth exploration of the foundational research that led to the identification of cathinone (B1664624) as the principal psychoactive component of khat and the early investigations into its pharmacological effects and mechanisms of action.

The Discovery and Characterization of Cathinone

The pivotal moment in understanding the psychoactive nature of khat came in 1975 through the work of the United Nations Narcotics Laboratory.[1] This research focused on fresh khat leaves and successfully isolated and characterized the previously elusive active principle: cathinone.[1][2]

Experimental Protocols

1.1.1. Isolation of Cathinone from Catha edulis

While the original 1975 United Nations report is not widely available, a comprehensive 1980 review by K. Szendrei in the Bulletin on Narcotics outlines the methodologies of that era.[1][3] The isolation of cathinone from fresh khat leaves generally involved the following steps:

-

Extraction: An acid-base extraction procedure was employed to separate the phenylalkylamine alkaloids from the plant material.[1] This would typically involve macerating the fresh leaves in an acidic solution to protonate the alkaloids, followed by partitioning with an organic solvent to remove non-basic compounds. The aqueous layer would then be made basic to deprotonate the alkaloids, which could then be extracted into an organic solvent.

-

Separation and Purification: The crude alkaloid extract was then subjected to chromatographic techniques to separate the different components. Thin-layer chromatography (TLC) and column chromatography were likely employed to isolate cathinone from other alkaloids like cathine and norephedrine.

1.1.2. Structural Elucidation of Cathinone

The determination of cathinone's chemical structure was achieved through a combination of spectroscopic methods:[1]

-